4-Chloro-N,N'-diphenylbenzenesulfonohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-N,N’-diphenylbenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N’-diphenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-N,N’-diphenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
4-Chloro-N,N’-diphenylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl hydrazides and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-Chloro-N,N’-diphenylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the observed biological effects .
Comparison with Similar Compounds
4-Chloro-N,N’-diphenylbenzenesulfonohydrazide can be compared with other similar compounds such as:
N,N’-diphenylbenzenesulfonohydrazide: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-Bromo-N,N’-diphenylbenzenesulfonohydrazide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and applications.
4-Methyl-N,N’-diphenylbenzenesulfonohydrazide:
Properties
Molecular Formula |
C18H15ClN2O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-chloro-N,N'-diphenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C18H15ClN2O2S/c19-15-11-13-18(14-12-15)24(22,23)21(17-9-5-2-6-10-17)20-16-7-3-1-4-8-16/h1-14,20H |
InChI Key |
NREBSVYFKJBEKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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